Aurantiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aurantiamine is a naturally occurring compound produced by the fungus Penicillium aurantiogriseum. It belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound exhibits blue fluorescence and has been studied for its potential anti-cancer and neurotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total asymmetric synthesis of aurantiamine involves several key steps. One common method includes the Horner–Emmons type coupling between a phosphinyl glycine ester and a formyl heterocycle. This reaction proceeds under mild basic conditions, avoiding racemization of the parent L-amino acids . The synthesis typically involves four steps, yielding this compound with high optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis protocols developed in research settings can be adapted for larger-scale production. The use of solid-phase synthesis techniques allows for the efficient and scalable production of this compound and related compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Aurantiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Case Studies

- In Vitro Studies : Research has demonstrated that aurantiamine exhibits cytotoxic effects against several cancer cell lines, including those derived from lung and colon cancers. For instance, studies indicated that this compound effectively inhibited the growth of human lung cancer cells, showcasing its potential as an anticancer agent .

- Comparative Efficacy : While this compound is less potent than its analog (−)-phenylahistin—being approximately 40 times less effective on P388 cell proliferation—it still holds promise due to its unique properties and lower toxicity profiles .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests that it may be developed into therapeutic agents targeting infections caused by resistant strains.

Neurotoxic Effects

Research indicates that this compound may exhibit neurotoxic effects, which necessitates careful consideration in therapeutic contexts. Understanding these effects is crucial for developing safe applications in neuropharmacology.

Data Table: Summary of this compound Applications

Wirkmechanismus

Aurantiamine exerts its effects through interactions with specific molecular targets and pathways. It is known to bind to microtubules, inhibiting their polymerization and disrupting cell division. This mechanism is similar to that of other microtubule-binding agents, although this compound is less potent . The compound’s interactions with cellular proteins and enzymes contribute to its biological activities, including its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Aurantiamine is structurally related to other diketopiperazines, such as phenylahistin. While both compounds exhibit microtubule-binding properties, this compound is significantly less active than phenylahistin in inhibiting cell proliferation . Other similar compounds include:

Phenylahistin: A more potent microtubule-binding agent with stronger anti-cancer activity.

Dehydrohistidine derivatives: These compounds share structural similarities with this compound and exhibit various biological activities.

This compound’s unique properties, including its fluorescence and specific biological activities, distinguish it from other diketopiperazines, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Aurantiamine is a cyclic dipeptide alkaloid derived from Penicillium aurantiogriseum, specifically isolated as a diketopiperazine composed of valine and histidine. This compound has garnered attention due to its significant biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

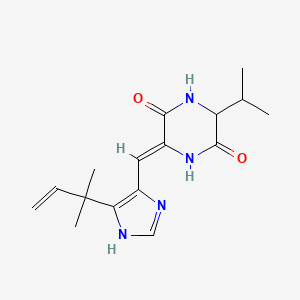

Chemical Structure and Properties

This compound is characterized by its diketopiperazine structure, which is notable for its ability to interact with biological systems. The compound's structure contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

This compound exhibits cytotoxic activity against various tumor cell lines through several mechanisms:

- Cell Cycle Inhibition : this compound specifically targets the G2/M phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

- Microtubule Disruption : As a colchicine-like agent, this compound disrupts microtubule dynamics, which is critical for proper cell division and function .

- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer cell proliferation, although detailed mechanisms require further elucidation.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits tumor cell proliferation |

| Microtubule Binding | Disrupts microtubule formation |

| Cell Cycle Arrest | Targets G2/M phase of the cell cycle |

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted that this compound demonstrates significant antiproliferative effects against human lung cancer cells. The findings indicated that treatment with this compound led to a marked reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Comparative Analysis : In comparative studies with other diketopiperazines, this compound exhibited superior cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .

- Preclinical Trials : Preclinical trials have shown that this compound can enhance the efficacy of established chemotherapeutic agents when used in combination therapies. This synergistic effect could lead to improved outcomes in cancer treatment protocols .

Future Directions

The promising biological activity of this compound opens avenues for further research:

- Mechanistic Studies : Detailed studies are needed to fully understand the molecular mechanisms underlying its anticancer effects.

- Formulation Development : Research into effective delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

- Clinical Trials : Initiating clinical trials will be essential to validate its safety and efficacy in human subjects.

Eigenschaften

IUPAC Name |

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRSUVVCYUKLM-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.